molecular formula C9H7FN2O B11909597 5-Fluoro-1-methylindazole-4-carbaldehyde

5-Fluoro-1-methylindazole-4-carbaldehyde

Cat. No.: B11909597
M. Wt: 178.16 g/mol
InChI Key: GPSRFEPZYOXOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-methylindazole-4-carbaldehyde is an organic compound with the molecular formula C9H7FN2O. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methylindazole-4-carbaldehyde typically involves the reaction of indazole with fluoroacetic acid methyl ester and chloroformic acid. The process includes several steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-methylindazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products:

Scientific Research Applications

5-Fluoro-1-methylindazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methylindazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Methylindazole-4-carbaldehyde: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    5-Fluoroindazole-4-carbaldehyde: Lacks the methyl group, affecting its solubility and interaction with biological targets.

    5-Fluoro-1-methylindazole-3-carbaldehyde: The position of the aldehyde group is different, leading to variations in chemical behavior and applications.

Uniqueness: 5-Fluoro-1-methylindazole-4-carbaldehyde is unique due to the presence of both the fluorine atom and the methyl group, which confer specific chemical properties and biological activities. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-fluoro-1-methylindazole-4-carbaldehyde

InChI

InChI=1S/C9H7FN2O/c1-12-9-3-2-8(10)7(5-13)6(9)4-11-12/h2-5H,1H3

InChI Key

GPSRFEPZYOXOJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=C(C=C2)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.